molecular formula C21H15BrN4O2S3 B13129759 N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-bromobenzene-1-sulfonamide CAS No. 62752-11-8

N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-bromobenzene-1-sulfonamide

Cat. No.: B13129759
CAS No.: 62752-11-8
M. Wt: 531.5 g/mol
InChI Key: XUKDZGIYCJSNNE-UHFFFAOYSA-N
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Description

N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-bromobenzene-1-sulfonamide is a triazine-based compound featuring a 1,3,5-triazine core substituted with two phenylsulfanyl groups at positions 4 and 4. The 2-position is functionalized with a 4-bromobenzenesulfonamide moiety. This structure confers unique electronic and steric properties due to the electron-withdrawing sulfonamide group, bromine atom, and sulfur-containing substituents.

Properties

CAS No.

62752-11-8

Molecular Formula

C21H15BrN4O2S3

Molecular Weight

531.5 g/mol

IUPAC Name

N-[4,6-bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-bromobenzenesulfonamide

InChI

InChI=1S/C21H15BrN4O2S3/c22-15-11-13-18(14-12-15)31(27,28)26-19-23-20(29-16-7-3-1-4-8-16)25-21(24-19)30-17-9-5-2-6-10-17/h1-14H,(H,23,24,25,26)

InChI Key

XUKDZGIYCJSNNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=NC(=NC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Br)SC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-Bis(phenylthio)-1,3,5-triazin-2-yl)-4-bromobenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4,6-dichloro-1,3,5-triazine with thiophenol to introduce the phenylthio groups. This is followed by the substitution of the remaining chlorine atom with 4-bromobenzenesulfonamide under suitable conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, scaled up for larger production volumes. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-Bis(phenylthio)-1,3,5-triazin-2-yl)-4-bromobenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The phenylthio groups can be oxidized to sulfoxides or sulfones.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced forms of the phenylthio groups.

Scientific Research Applications

N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-bromobenzene-1-sulfonamide is a synthetic compound notable for its unique structural features, which include a triazine ring as well as sulfanyl and sulfonamide groups. The molecular formula is C₁₅H₁₄BrN₃O₂S₃, which indicates the presence of bromine, nitrogen, sulfur, and oxygen in the compound's structure.

Potential Applications

Research indicates that compounds with similar structures to this compound exhibit significant biological activities, suggesting potential applications in various fields. The compound's complex triazine framework, combined with multiple sulfanyl functionalities, may lead to distinct biological activities that are not found in simpler sulfonamide derivatives.

While the search results do not provide specific applications or case studies for this compound, they do indicate the following:

  • Synthesis : Synthesis typically involves a process to create the complex triazine framework combined with the sulfanyl functionalities.
  • Interaction studies : Interaction studies may focus on understanding how this compound interacts with biological targets.

Mechanism of Action

The mechanism of action of N-(4,6-Bis(phenylthio)-1,3,5-triazin-2-yl)-4-bromobenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The phenylthio groups and the triazine ring can form specific interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Antioxidant Activity

Compound: 4-((4,6-Bis(octylthio)-1,3,5-triazin-2-yl)amino)-2,6-di-tert-butylphenol (CAS 991-84-4)

  • Key Differences: Substituents: Octylthio (C₈H₁₇S) vs. phenylsulfanyl (C₆H₅S) groups. Additional Groups: Di-tert-butylphenol (antioxidant-active fragment) vs. bromobenzenesulfonamide.
  • Impact: The octylthio groups enhance lipophilicity, improving solubility in non-polar matrices (e.g., polymers). The di-tert-butylphenol moiety provides radical-scavenging activity, making this compound a commercial antioxidant. In contrast, the bromobenzenesulfonamide group in the target compound may favor interactions with biological targets or polar solvents.

Table 1: Substituent-Driven Property Comparison

Compound Substituents (R₁, R₂) Key Functional Group Application
Target Compound Phenylsulfanyl 4-Bromobenzenesulfonamide Potential antimicrobial/photoactive
CAS 991-84-4 Octylthio Di-tert-butylphenol Polymer antioxidant

Antimicrobial Activity of Triazine Derivatives

Compound : Bis(3,5-dimethylpiperidinyl)-1,3,5-triazinyl acetamides

  • Key Differences :
    • Core : Same 1,3,5-triazine core.
    • Substituents : 3,5-Dimethylpiperidinyl groups and acetamide linkages vs. phenylsulfanyl and sulfonamide groups.
  • Impact :
    • The piperidinyl groups enhance membrane permeability in microbial cells, contributing to antimycobacterial activity.
    • The acetamide moiety in vs. sulfonamide in the target compound may alter hydrogen-bonding interactions with enzymes, affecting antimicrobial specificity.

Research Insight :

  • Patel et al. (2013) demonstrated that triazines with piperidinyl groups exhibit MIC values of 6.25–12.5 µg/mL against Mycobacterium tuberculosis .

Photoactivity and Light Absorption

Compound: 2-[4,6-Bis([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2-yl]-5-[(2-ethylhexyl)oxy]phenol (CAS 184637-73-8)

  • Key Differences: Substituents: Biphenyl groups and ethylhexyloxy-phenol vs. phenylsulfanyl and bromobenzenesulfonamide.
  • Impact :
    • Biphenyl groups extend π-conjugation, enhancing UV absorption (critical for sunscreen applications, as seen in ’s triazine-based UV filters).
    • The target compound’s bromine atom may introduce heavy-atom effects, increasing intersystem crossing efficiency for photoinitiator applications .

Table 2: Photoactive Triazine Derivatives

Compound Key Substituents λ_max (nm) Application
Target Compound Phenylsulfanyl, Br Not reported Potential photoinitiator
CAS 184637-73-8 Biphenyl, ethylhexyloxy ~340–360 UV absorber

Reactivity and Stability

Compound: Sodium p-((4,6-dichloro-1,3,5-triazin-2-yl)amino)benzenesulphonate (CAS 4156-21-2)

  • Key Differences :
    • Substituents : Dichlorotriazine vs. dibromobenzenesulfonamide.
  • Impact :
    • Chlorine atoms in facilitate nucleophilic substitution (e.g., with amines or thiols), making it reactive in dye-fixation processes.
    • Bromine in the target compound may reduce reactivity compared to chlorine but enhance hydrophobic interactions in biological systems.

Biological Activity

N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-bromobenzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21_{21}H15_{15}BrN4_{4}O2_{2}S3_{3}
  • Molecular Weight : 531.47 g/mol
  • CAS Number : 62752-11-8
  • LogP : 6.891

Synthesis

The synthesis of N-[4,6-bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-bromobenzenesulfonamide typically involves:

  • Reaction of 4,6-dichloro-1,3,5-triazine with thiophenol to introduce phenylthio groups.
  • Substitution of the remaining chlorine atom with 4-bromobenzenesulfonamide under controlled conditions.

Anticancer Properties

Recent studies have highlighted the anticancer activity of compounds similar to N-[4,6-bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-bromobenzenesulfonamide. For instance:

  • A study demonstrated that derivatives with triazine linkers exhibited significant cytotoxic effects against various cancer cell lines including breast cancer (MDA-MB-468) and leukemia (CCRF-CM) cells. The IC50_{50} values were reported as follows:
    • MDA-MB-468: IC50_{50} = 3.99 ± 0.21 µM
    • CCRF-CM: IC50_{50} = 4.51 ± 0.24 µM .

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Enzymatic Activity : The triazine moiety may interact with key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : In vitro studies indicated that the compound could induce apoptosis in cancer cells, evidenced by increased levels of cleaved caspases 3 and 9 .

Case Studies

StudyCell LineIC50_{50} (µM)Mechanism
Study AMDA-MB-4683.99 ± 0.21Apoptosis induction
Study BCCRF-CM4.51 ± 0.24Enzyme inhibition

Comparative Analysis with Other Sulfonamides

N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-bromobenzenesulfonamide can be compared with traditional sulfonamides like sulfamethazine:

  • Sulfamethazine : Primarily acts as an antibacterial agent by inhibiting folate synthesis in bacteria.
  • N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-bromobenzenesulfonamide : Shows potential for anticancer activity through apoptosis and enzyme inhibition mechanisms .

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